![molecular formula C20H23F3N4O3 B2957238 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097863-86-8](/img/structure/B2957238.png)
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and other names it’s known by .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of imidazolidine-2,4-dione derivatives, including those structurally similar to the compound , has been explored for potential anti-arrhythmic properties. These compounds, through structural elucidation and in vitro tests, show characteristics of class Ia anti-arrhythmic agents (Pękala et al., 2005).
Anticancer Activity
- Certain derivatives of imidazolidine-2,4-dione have been evaluated for anticancer activity. These compounds, when screened at specific concentrations, demonstrated significant anticancer activity against various cancer cell lines (Kumar et al., 2013).
- Another study highlighted selenium-containing dispiro indolinones, based on 2-selenoxo-imidazolidin-4-ones, exhibiting considerable in vitro cytotoxicity and increased intracellular reactive oxygen species (ROS) levels, suggesting their potential as anticancer agents (Novotortsev et al., 2021).
Synthesis for Various Applications
- The synthesis of N-substituted indole derivatives, including thiazolidine-2,4-dione, has been explored for their anticancer activity, particularly against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
- Research on the efficient synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates the broad applicability of these compounds in medicinal chemistry (Brouillette et al., 2007).
Pharmacokinetics and Metabolism
- A study on the pharmacokinetics, metabolism, and excretion of LY2090314, a compound structurally related to imidazolidine-2,4-dione, indicates its potential for use in oncology trials, highlighting its rapid clearance and extensive metabolism (Zamek-Gliszczynski et al., 2013).
Structural and Spectral Analysis
- The synthesis and structural exploration of racemic imidazolidine-2,4-dione derivatives underscore their importance in the development of new pharmaceutical compounds (Prasad et al., 2018).
Antimicrobial Activity
- Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity, showing efficacy against gram-positive bacteria and fungi (Prakash et al., 2011).
Mechanism of Action
Target of Action
For example, indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Indole derivatives can affect a wide range of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Compounds containing indole and imidazole rings are generally well-absorbed due to their aromatic nature and ability to form hydrogen bonds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways and affect cellular functions.
Cellular Effects
The compound This compound influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
The effects of This compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects.
Properties
IUPAC Name |
1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c21-20(22,23)13-27-18(29)12-26(19(27)30)15-6-8-24(9-7-15)11-17(28)25-10-5-14-3-1-2-4-16(14)25/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMOSKIMWTDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
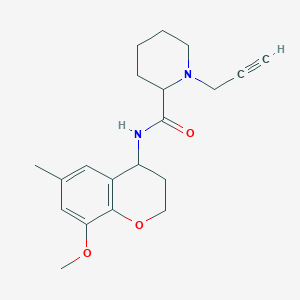
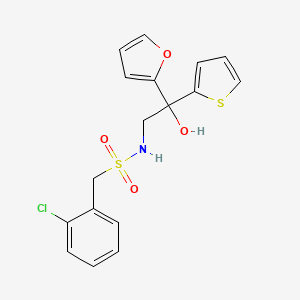
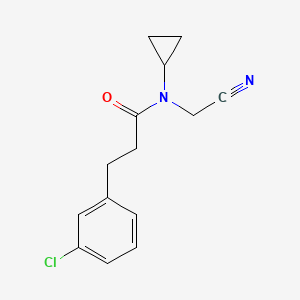
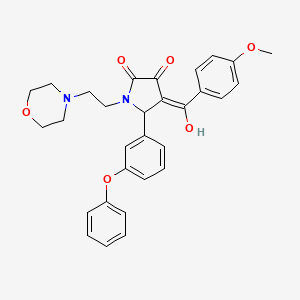

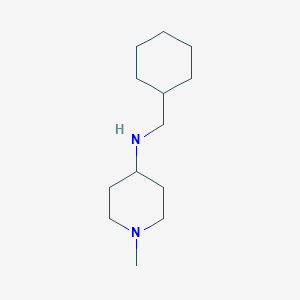
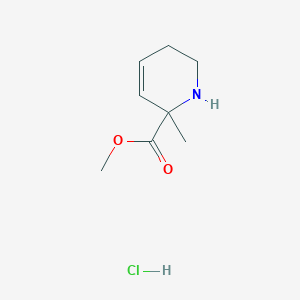
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
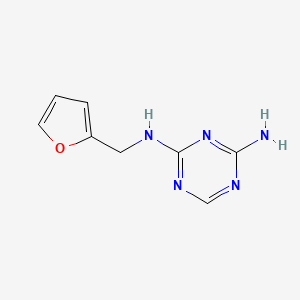

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

